molecular formula C10H10S3 B14385012 2-Methyl-2'-(methylsulfanyl)-3,3'-bithiophene CAS No. 88674-01-5

2-Methyl-2'-(methylsulfanyl)-3,3'-bithiophene

Cat. No.: B14385012
CAS No.: 88674-01-5
M. Wt: 226.4 g/mol
InChI Key: JFSXOISBLVXWKV-UHFFFAOYSA-N
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Description

2-Methyl-2’-(methylsulfanyl)-3,3’-bithiophene is an organic compound that belongs to the class of bithiophenes Bithiophenes are heterocyclic compounds consisting of two thiophene rings This particular compound is characterized by the presence of a methyl group and a methylsulfanyl group attached to the thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2’-(methylsulfanyl)-3,3’-bithiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated thiophene under the catalysis of palladium. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene .

Industrial Production Methods

Industrial production of 2-Methyl-2’-(methylsulfanyl)-3,3’-bithiophene may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2’-(methylsulfanyl)-3,3’-bithiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol group.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or iodine can be used for halogenation reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

2-Methyl-2’-(methylsulfanyl)-3,3’-bithiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2’-(methylsulfanyl)-3,3’-bithiophene involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes. This property is particularly valuable in organic electronics, where it can enhance the performance of devices such as organic field-effect transistors and organic photovoltaics .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene: Lacks the methyl and methylsulfanyl groups, resulting in different electronic properties.

    3,3’-Dibromo-2,2’-bithiophene: Contains bromine atoms, which can be used for further functionalization.

    2-Methyl-3,3’-bithiophene: Similar structure but without the methylsulfanyl group.

Uniqueness

2-Methyl-2’-(methylsulfanyl)-3,3’-bithiophene is unique due to the presence of both a methyl group and a methylsulfanyl group. These substituents influence the compound’s electronic properties, making it more versatile for applications in organic electronics and materials science .

Properties

CAS No.

88674-01-5

Molecular Formula

C10H10S3

Molecular Weight

226.4 g/mol

IUPAC Name

2-methyl-3-(2-methylsulfanylthiophen-3-yl)thiophene

InChI

InChI=1S/C10H10S3/c1-7-8(3-5-12-7)9-4-6-13-10(9)11-2/h3-6H,1-2H3

InChI Key

JFSXOISBLVXWKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C2=C(SC=C2)SC

Origin of Product

United States

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